molecular formula C17H12N2O2 B4391238 3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHYL-2H-CHROMEN-2-ONE

3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B4391238
M. Wt: 276.29 g/mol
InChI Key: QWIIASMIESUKAV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHYL-2H-CHROMEN-2-ONE typically involves the condensation of 2-aminobenzimidazole with 8-methyl-2H-chromen-2-one under acidic or basic conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, followed by heating under reflux . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability, safety, and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: N-bromosuccinimide in chloroform or other suitable solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHYL-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHYL-2H-CHROMEN-2-ONE is unique due to its combination of benzimidazole and chromenone moieties, which confer a broad spectrum of biological activities and potential applications in various fields. Its ability to undergo diverse chemical reactions and its effectiveness in modulating key biological pathways make it a valuable compound for further research and development.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-10-5-4-6-11-9-12(17(20)21-15(10)11)16-18-13-7-2-3-8-14(13)19-16/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIIASMIESUKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 2
3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 3
Reactant of Route 3
3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 4
Reactant of Route 4
3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 5
Reactant of Route 5
3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 6
3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHYL-2H-CHROMEN-2-ONE

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